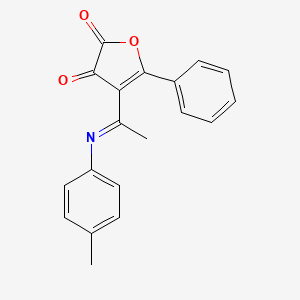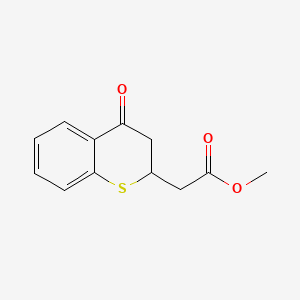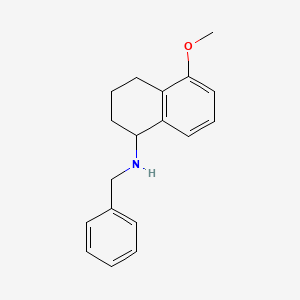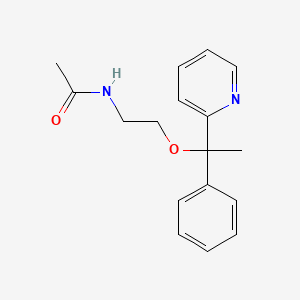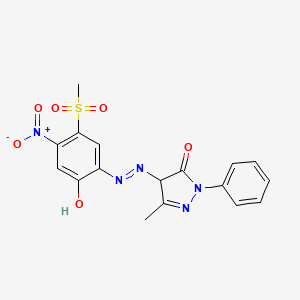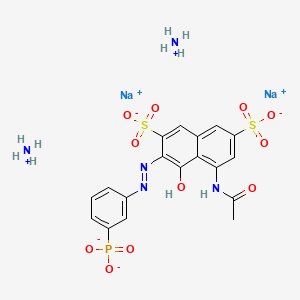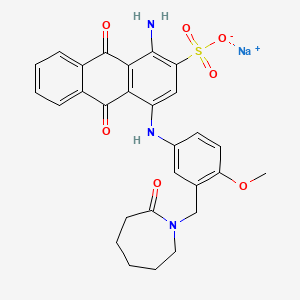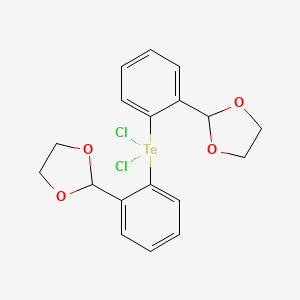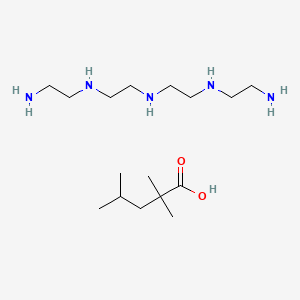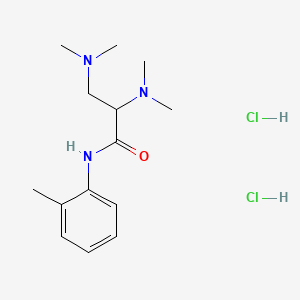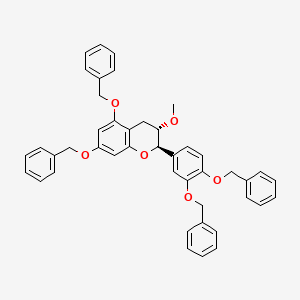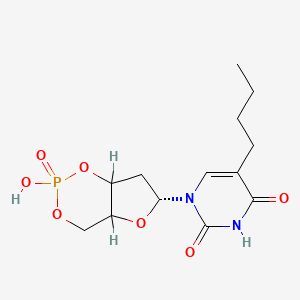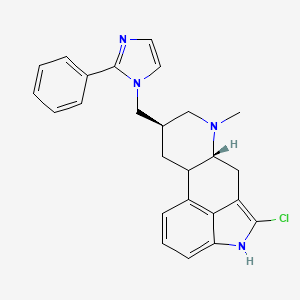
Ergoline, 2-chloro-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ergoline, 2-chloro-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)- is a synthetic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological properties, including their use in treating migraines, Parkinson’s disease, and as vasoconstrictors. This particular compound is characterized by the presence of a chlorine atom at the second position, a methyl group at the sixth position, and a phenyl-imidazole moiety at the eighth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ergoline, 2-chloro-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)- typically involves multiple steps:
Starting Material: The synthesis begins with the ergoline skeleton, which can be derived from lysergic acid or other ergoline derivatives.
Chlorination: Introduction of the chlorine atom at the second position is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Methylation: The methyl group at the sixth position is introduced using methylating agents like methyl iodide in the presence of a base.
Imidazole Substitution: The phenyl-imidazole moiety is attached at the eighth position through a nucleophilic substitution reaction, often using imidazole derivatives and appropriate coupling reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale chlorination, methylation, and imidazole substitution reactions are carried out in industrial reactors.
Purification: The compound is purified using techniques such as recrystallization, chromatography, and distillation to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of hydroxyl or carboxyl derivatives.
Reduction: Reduction reactions can target the imidazole moiety or the chlorine atom, resulting in dechlorinated or reduced imidazole derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used in the presence of bases or catalysts.
Major Products
Oxidation Products: Hydroxyl or carboxyl derivatives.
Reduction Products: Dechlorinated or reduced imidazole derivatives.
Substitution Products: Various nucleophile-substituted derivatives.
Scientific Research Applications
Ergoline, 2-chloro-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other ergoline derivatives.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and cardiovascular diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets:
Receptors: Binds to serotonin, dopamine, and adrenergic receptors, modulating their activity.
Enzymes: Inhibits or activates specific enzymes involved in neurotransmitter synthesis and metabolism.
Pathways: Influences signaling pathways related to neurotransmission, vasoconstriction, and neuroprotection.
Comparison with Similar Compounds
Similar Compounds
Ergoline: The parent compound with similar pharmacological properties.
Lysergic Acid Diethylamide: A well-known ergoline derivative with psychoactive effects.
Bromocriptine: An ergoline derivative used in treating Parkinson’s disease and hyperprolactinemia.
Uniqueness
Ergoline, 2-chloro-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and potential therapeutic applications.
Properties
CAS No. |
160730-53-0 |
|---|---|
Molecular Formula |
C25H25ClN4 |
Molecular Weight |
416.9 g/mol |
IUPAC Name |
(6aR,9R)-5-chloro-7-methyl-9-[(2-phenylimidazol-1-yl)methyl]-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C25H25ClN4/c1-29-14-16(15-30-11-10-27-25(30)17-6-3-2-4-7-17)12-19-18-8-5-9-21-23(18)20(13-22(19)29)24(26)28-21/h2-11,16,19,22,28H,12-15H2,1H3/t16-,19?,22-/m1/s1 |
InChI Key |
WQGWRRYTVDDBSK-ZDUIXAHXSA-N |
Isomeric SMILES |
CN1C[C@@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)Cl)CN5C=CN=C5C6=CC=CC=C6 |
Canonical SMILES |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CN5C=CN=C5C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


